molecular formula C22H25F2N5O3 B2896436 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 2097889-10-4

1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B2896436
CAS No.: 2097889-10-4
M. Wt: 445.471
InChI Key: UIRQPXFMCGYBAG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dimethylpyrimidinyl group, and an imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the dimethylpyrimidinyl group: This can be done through an etherification reaction, where the pyrimidinyl group is introduced via a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials, catalysts, or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

    Altering signaling pathways: Influencing intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one can be compared with similar compounds such as:

    1-(3,4-Difluorophenyl)-3-(2-(3-(pyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one: Lacks the dimethyl groups on the pyrimidine ring.

    1-(3,4-Difluorophenyl)-3-(2-(3-(pyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one: Contains a pyridine ring instead of a pyrimidine ring.

    1-(3,4-Difluorophenyl)-3-(2-(3-(4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-thione: Contains a thione group instead of an oxo group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N5O3/c1-14-10-15(2)26-21(25-14)32-17-4-3-7-27(12-17)20(30)13-28-8-9-29(22(28)31)16-5-6-18(23)19(24)11-16/h5-6,10-11,17H,3-4,7-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRQPXFMCGYBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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